Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate
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Overview
Description
Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen-2-one core structure with a chloro substituent at the 6th position and an ethyl ester group at the 3rd position of the propanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate typically involves the condensation of 6-chloro-2-oxo-2H-chromene-3-carbaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted coumarin derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)propanoate
- Ethyl 3-(6-chloro-7-methoxy-2-oxo-2H-chromen-3-yl)propanoate
- Ethyl 3-(6-chloro-2-oxo-4-phenyl-2H-chromen-3-yl)propanoate
Uniqueness
Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro substituent at the 6th position enhances its reactivity and potential biological activities compared to other coumarin derivatives .
Biological Activity
Ethyl 3-(6-chloro-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound classified as a coumarin derivative. Coumarins are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, discussing its mechanisms of action, research findings, and potential applications in medicine.
Chemical Structure and Synthesis
This compound features a chloro-substituted chromenone core, which is a common structural motif in bioactive molecules. The synthesis typically involves the condensation of 6-chloro-2-oxo-2H-chromen-3-carbaldehyde with ethyl acetoacetate in the presence of a base such as piperidine under reflux conditions. This results in a compound that exhibits significant biological potential due to its structural characteristics.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chloro-substituted chromenone core may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may interact with various biological macromolecules, leading to modulation of cellular pathways relevant to disease processes.
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit antimicrobial properties. This compound has been investigated for its potential to inhibit the growth of various bacterial strains. In vitro studies have shown that compounds with similar structures can effectively disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Anticancer Properties
Several studies have highlighted the anticancer potential of coumarins. This compound has been evaluated against different cancer cell lines. For instance, it has demonstrated cytotoxic effects on human-derived tumor cells, suggesting its capability to induce apoptosis or inhibit cell proliferation . The structure-activity relationship (SAR) analysis reveals that modifications in the coumarin structure can significantly affect its potency against cancer cells.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines : A study evaluated various coumarin derivatives for their cytotoxic effects on human cancer cell lines. This compound was found to exhibit significant antiproliferative activity, particularly against breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathway activation .
- Antimicrobial Efficacy : Another research focused on the antimicrobial activity of several coumarins, including this compound. The compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .
Summary of Research Findings
Properties
Molecular Formula |
C14H13ClO4 |
---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
ethyl 3-(6-chloro-2-oxochromen-3-yl)propanoate |
InChI |
InChI=1S/C14H13ClO4/c1-2-18-13(16)6-3-9-7-10-8-11(15)4-5-12(10)19-14(9)17/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
IAOGRERQOFAOQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC2=C(C=CC(=C2)Cl)OC1=O |
Origin of Product |
United States |
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